Neodecanoic acid, zinc salt, basic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

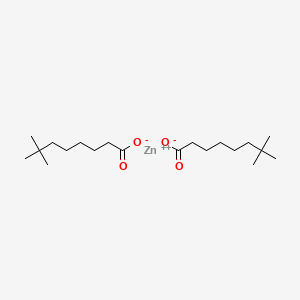

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;7,7-dimethyloctanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOXXKXKYHIANI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233382 | |

| Record name | Neodecanoic acid, zinc salt, basic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84418-68-8 | |

| Record name | Neodecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, zinc salt, basic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of neodecanoic acid zinc salt

An In-depth Technical Guide to the Synthesis and Characterization of Neodecanoic Acid Zinc Salt

Introduction

Neodecanoic acid zinc salt, commonly known as zinc neodecanoate, is a metal carboxylate with the chemical formula Zn(C₁₀H₁₉O₂)₂.[1][2][3] It is formed from a central zinc ion coordinated with two neodecanoate ligands, which are branched-chain carboxylic acids with ten carbon atoms.[2][4] This structure imparts a combination of useful properties, including high solubility in organic solvents, thermal stability, and catalytic activity.[4][5]

Zinc neodecanoate is a versatile compound utilized across a wide range of high-tech industries.[4] Its primary applications include acting as a catalyst in polyurethane synthesis and for esterification reactions, a drying agent (drier) in paints and coatings, a heat stabilizer in polymers like PVC, and a corrosion inhibitor.[1][6][7] Its function often relies on its role as a Lewis acid, where it can accept an electron pair to facilitate chemical reactions.[1][6] This guide provides a comprehensive overview of the synthesis and characterization methods relevant to researchers, scientists, and professionals in drug development and material science.

Synthesis of Zinc Neodecanoate

The synthesis of zinc neodecanoate can be achieved through several routes, with the most common being the direct reaction of a zinc source with neodecanoic acid.[6]

Common Synthetic Routes

-

Direct Reaction (Fusion Method): This is the most prevalent industrial method, involving the reaction of zinc oxide (ZnO) or zinc hydroxide with neodecanoic acid at elevated temperatures.[4][6] The reaction is straightforward and scalable. Water is the primary byproduct and is typically removed to drive the reaction to completion.[8]

-

Salt Metathesis (Precipitation Method): This approach involves the reaction of a soluble zinc salt, such as zinc chloride (ZnCl₂), with a salt of neodecanoic acid, like sodium neodecanoate.[1][8] The reaction is carried out in a solvent, often ethanol, and yields the zinc neodecanoate product as a precipitate.[1][8] This method can produce a high-purity product with no byproduct formation.[1]

Detailed Experimental Protocol (Direct Reaction Method)

This protocol describes a typical laboratory-scale synthesis using zinc oxide and neodecanoic acid.

-

Materials:

-

Zinc Oxide (ZnO)

-

Neodecanoic Acid (C₁₀H₂₀O₂)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or similar setup for water removal.

-

-

Procedure:

-

Reactant Charging: Charge the reaction vessel with stoichiometric amounts of zinc oxide and neodecanoic acid. A slight excess of the acid may be used to ensure complete reaction.[8]

-

Solvent Addition: Add a solvent like toluene to the mixture to facilitate stirring and azeotropic removal of the water byproduct.

-

Heating and Reaction: Heat the mixture to a temperature between 100°C and 150°C with continuous stirring.[4][6] The exact temperature can be optimized to control the reaction rate.[6]

-

Water Removal: The water formed during the reaction is continuously removed via the Dean-Stark trap. The reaction is typically monitored by the amount of water collected and is considered complete when water evolution ceases. This process usually takes several hours.[1]

-

Purification: After the reaction is complete, the mixture is filtered to remove any unreacted solid residues.[4] If a solvent was used, it is removed under reduced pressure (e.g., using a rotary evaporator). Further purification can involve molecular distillation to remove any excess neodecanoic acid.[1]

-

Drying and Isolation: The final product, a viscous liquid or powder, is dried, often at 80-100°C, to obtain a free-flowing powder.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the direct synthesis of zinc neodecanoate.

Characterization of Zinc Neodecanoate

A suite of analytical techniques is employed to confirm the structure, composition, purity, and thermal properties of the synthesized zinc neodecanoate.[6]

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the zinc carboxylate salt. The key spectral feature is the disappearance of the broad O-H stretch from the carboxylic acid and the strong C=O stretch (around 1710 cm⁻¹), and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).[9]

-

Experimental Protocol:

-

Sample Preparation: A small amount of the zinc neodecanoate sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Alternatively, for transmission mode, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

-

Background Scan: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Scan: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by ratioing the sample scan against the background scan.

-

NMR spectroscopy can provide detailed information about the molecular structure of zinc neodecanoate. ¹H NMR and ¹³C NMR can be used to confirm the structure of the neodecanoate ligand and to check for the presence of any organic impurities.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition profile of zinc neodecanoate. The analysis reveals the temperature at which the compound begins to decompose and the final residual mass, which typically corresponds to zinc oxide (ZnO).[1][6]

-

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the zinc neodecanoate sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. The instrument is programmed with a specific temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).

-

Analysis: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C). The instrument records the sample's mass continuously.

-

Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature, showing decomposition steps. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Structural Analysis

XRD is a powerful technique for determining the crystalline structure of solid materials. For zinc neodecanoate, which can be amorphous or semi-crystalline, XRD can assess its degree of crystallinity.[10][11] It is also widely used to characterize the crystalline structure (e.g., wurtzite hexagonal phase) of zinc oxide nanoparticles that are synthesized using zinc neodecanoate as a precursor.[12][13]

-

Experimental Protocol:

-

Sample Preparation: A powdered sample of zinc neodecanoate is finely ground and packed into a sample holder.

-

Instrument Setup: The sample holder is placed in the X-ray diffractometer. The instrument is set up with a specific X-ray source (e.g., Cu Kα radiation) and a detector.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 20° to 80°), and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Sharp peaks indicate a crystalline material, while a broad hump suggests an amorphous nature.[11] The positions and intensities of the peaks can be compared to standard databases (like JCPDS) to identify the crystal phase.[12]

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of zinc neodecanoate.

Data Presentation

Table 1: Physicochemical Properties of Zinc Neodecanoate

| Property | Value | References |

| CAS Number | 27253-29-8 | [1] |

| Molecular Formula | C₂₀H₃₈O₄Zn | [1][2][3][14] |

| Molecular Weight | ~407.9 - 431.84 g/mol | [1][2][3][4][14] |

| Appearance | White to pale yellow viscous liquid or powder | [1][2][4] |

| Melting Point | ~100 - 120°C | [1] |

| Boiling Point | Decomposes at >200°C | [1] |

| Density | ~1.05 - 1.15 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (ethanol, toluene); insoluble in water | [2][4] |

Table 2: Typical FTIR Spectroscopy Data for Zinc Carboxylates

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1540 - 1590 | Asymmetric COO⁻ stretch | Confirmation of carboxylate salt formation. A broad band may indicate amorphous structures.[10][11] |

| ~1410 - 1445 | Symmetric COO⁻ stretch | Confirmation of carboxylate salt formation.[9] |

| ~400 - 500 | Zn-O stretch | Indicates the coordination of zinc to the carboxylate group.[15] |

Table 3: Thermal Decomposition Data (TGA)

| Temperature Range | Event | Description |

| 100 - 150°C | Initial Weight Loss (if any) | Loss of adsorbed water or volatile impurities.[6] |

| >200°C | Onset of Decomposition | The compound begins to degrade thermally.[1] |

| 300 - 450°C | Main Decomposition | Primary degradation of the organic neodecanoate ligands to yield zinc oxide.[6] |

| >450°C | Final Residue | Stable residue, typically corresponding to the theoretical mass of ZnO. |

Table 4: Example XRD Data for ZnO Nanoparticles Derived from a Zinc Precursor

Note: This table represents typical data for hexagonal wurtzite ZnO, a common product of zinc neodecanoate decomposition, as specific XRD data for the salt itself is less common.

| 2θ Angle (°) | (hkl) Plane | Crystal System |

|---|---|---|

| ~31.7 | (100) | Hexagonal Wurtzite |

| ~34.4 | (002) | Hexagonal Wurtzite |

| ~36.2 | (101) | Hexagonal Wurtzite[13] |

| ~47.5 | (102) | Hexagonal Wurtzite[13] |

| ~56.6 | (110) | Hexagonal Wurtzite |

Logical Relationships

Catalytic Role of Zinc Neodecanoate

Zinc neodecanoate functions as a Lewis acid catalyst by accepting an electron pair, which allows it to activate substrates and facilitate a variety of chemical reactions, such as the polymerization of isocyanates and polyols in polyurethane production.

References

- 1. ZINC NEODECANOATE - Ataman Kimya [atamanchemicals.com]

- 2. newtopchem.com [newtopchem.com]

- 3. Page loading... [guidechem.com]

- 4. bdmaee.net [bdmaee.net]

- 5. mr.newtopchem.com [mr.newtopchem.com]

- 6. Zinc neodecanoate, AldrichCPR | Benchchem [benchchem.com]

- 7. Neodecanoic Acid-Hebei Raysen Chemical Co., Ltd. [raysenchemicals.com]

- 8. zinc;3,3,5,5-tetramethylhexanoate | 27253-29-8 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 11. pure.uva.nl [pure.uva.nl]

- 12. ijcrt.org [ijcrt.org]

- 13. Green Synthesis of Zinc Oxide (ZnO) Nanoparticles Using Aqueous Fruit Extracts of Myristica fragrans: Their Characterizations and Biological and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 亜鉛 ネオデカノアート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. chalcogen.ro [chalcogen.ro]

physical and chemical properties of basic zinc neodecanoate

An In-depth Technical Guide to the Physical and Chemical Properties of Basic Zinc Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic zinc neodecanoate (CAS No. 27253-29-8) is an organo-metallic compound, specifically a zinc salt of neodecanoic acid.[1] It is a coordination complex formed between zinc ions and neodecanoic acid, a branched-chain carboxylic acid.[2] This compound is highly valued in industrial and pharmaceutical applications due to its hydrophobic nature, solubility in organic solvents, and catalytic activity.[2] In recent years, its unique properties have led to its investigation in drug development, particularly for topical formulations and as a stabilizer in various pharmaceutical preparations.[1][3] This guide provides a comprehensive overview of the core , detailed experimental protocols, and key mechanistic pathways.

Physical and Chemical Properties

Basic zinc neodecanoate is characterized as a white to pale yellow, viscous liquid or powder.[2] Its appearance can also be described as a white crystalline solid or a brown liquid.[1][4] The compound's properties are summarized in the tables below.

General Properties

| Property | Value | References |

| Chemical Formula | Zn(C₁₀H₁₉O₂)₂ or C₂₀H₃₈O₄Zn | [2][4][5][6][7] |

| Synonyms | Versatic acid zinc salt, Zinc 2,2-dimethyloctanoate | [2] |

| Appearance | White to pale yellow viscous liquid or powder; White crystalline solid; Brown liquid | [1][2][4] |

Quantitative Physical and Chemical Data

| Property | Value | References |

| Molecular Weight | 367.8 to 431.84 g/mol | [1][2][3][4][5][6][7][8][9][10] |

| Melting Point | 100 - 130 °C | [2][8][9] |

| Boiling Point | 165 - 256.2 °C (may decompose) | [4][5][7][11] |

| Density | 1.05 - 1.15 g/cm³ | [2][4][7] |

| Flash Point | 102 - 114.1 °C | [4][5][10] |

| Water Solubility | Insoluble / Immiscible (0.01574 mg/L at 25 °C) | [1][5][7][11] |

| Organic Solvent Solubility | Highly soluble in ethanol, acetone, and toluene | [1] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of basic zinc neodecanoate. The following protocols are based on established methods.

Synthesis of Basic Zinc Neodecanoate

Objective: To synthesize basic zinc neodecanoate via direct reaction or salt metathesis.

Method 1: Direct Reaction from Zinc Oxide/Hydroxide [1][8]

-

Reactant Preparation: Accurately weigh stoichiometric amounts of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) and neodecanoic acid.

-

Reaction Setup: Place the reactants in a reactor vessel equipped with a stirrer and a heating mantle. A solvent such as ethanol or methanol may be added to facilitate the reaction.[8]

-

Heating and Stirring: Heat the mixture to a temperature between 100°C and 150°C while stirring continuously for several hours to ensure the complete conversion of reactants.[1][8]

-

Purification: After the reaction is complete, filter the mixture to remove any solid residues. Wash the filtrate with distilled water to eliminate impurities.[1]

-

Drying: Dry the final product at 80-100°C to obtain a free-flowing powder.[1]

Method 2: Salt Metathesis [2]

-

Reactant Preparation: Prepare a solution of sodium neodecanoate in ethanol. Separately, prepare a solution of zinc chloride in ethanol.

-

Reaction: Add the zinc chloride solution to the sodium neodecanoate solution under constant stirring. The reaction proceeds via ion exchange.

-

Precipitation and Isolation: Basic zinc neodecanoate will precipitate out of the solution. Isolate the precipitate by filtration.

-

Purification: Recrystallize the product from ethanol to achieve high purity (yields of ~85-90%).[2]

Characterization Protocols

Objective: To analyze the physical and chemical properties of the synthesized basic zinc neodecanoate.

1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of basic zinc neodecanoate into a TGA crucible.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C or higher) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[12]

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition. Basic zinc neodecanoate is stable up to 200°C.[2]

-

2. Morphological Analysis (Scanning Electron Microscopy - SEM)

-

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of the surface topography.[13]

-

Procedure:

-

Mount a small amount of the powdered sample onto an SEM stub using conductive adhesive tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Introduce the sample into the SEM vacuum chamber.

-

Acquire images at various magnifications to observe the particle size, shape, and surface morphology.

-

3. Structural Analysis (X-ray Diffraction - XRD)

-

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure.

-

Procedure:

-

Place a powdered sample of the material onto a sample holder.

-

Mount the holder in the XRD instrument.

-

Scan the sample over a range of 2θ angles with monochromatic X-rays.

-

The resulting diffraction pattern is a fingerprint of the crystalline structure and can be compared to reference databases for phase identification. This is particularly useful for analyzing decomposition products like zinc oxide.[14][15]

-

Signaling Pathways and Logical Relationships

Synthesis Workflow

The general manufacturing process for basic zinc neodecanoate involves a straightforward chemical reaction followed by purification steps.

Caption: General manufacturing workflow for basic zinc neodecanoate.

Catalytic Mechanism in Autoxidation

Basic zinc neodecanoate acts as a catalyst, particularly as a drier in coatings, by promoting oxidative crosslinking. It functions as a Lewis acid and can react with peroxides to generate free radicals.[2][13]

Caption: Catalytic role of zinc neodecanoate in autoxidation.

Thermal Decomposition Pathway

When heated above 200°C, basic zinc neodecanoate undergoes thermal decomposition.[2] The primary products are zinc oxide and carbon dioxide.

Caption: Thermal decomposition of basic zinc neodecanoate.

Applications in Research and Drug Development

Basic zinc neodecanoate's properties make it a compound of interest for pharmaceutical and biotechnological applications.

-

Topical Formulations: Its anti-inflammatory and antimicrobial properties are beneficial in treatments for skin conditions like eczema and diaper rash.[3][16] Studies have shown its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.[1]

-

Drug Delivery: The ability of basic zinc neodecanoate to form stable complexes with various drugs makes it a candidate for developing sustained-release drug formulations.[1]

-

Stabilizer: It is used as a stabilizer in plastics and polymers, a role that can be translated to stabilizing certain pharmaceutical formulations.[2][3]

Conclusion

Basic zinc neodecanoate is a versatile compound with well-defined physical and chemical properties that are advantageous for various high-tech and pharmaceutical applications. Its synthesis is achievable through scalable methods, and its characteristics can be reliably determined using standard analytical techniques. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and mechanisms of action is essential for harnessing its full potential in novel applications.

References

- 1. bdmaee.net [bdmaee.net]

- 2. ZINC NEODECANOATE - Ataman Kimya [atamanchemicals.com]

- 3. newtopchem.com [newtopchem.com]

- 4. americanelements.com [americanelements.com]

- 5. ZINC NEODECANOATE | CAS#:27253-29-8 | Chemsrc [chemsrc.com]

- 6. Neodecanoic acid, zinc salt, basic | C20H38O4Zn | CID 13195113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. newtopchem.com [newtopchem.com]

- 9. newtopchem.com [newtopchem.com]

- 10. zinc;3,3,5,5-tetramethylhexanoate | 27253-29-8 | Benchchem [benchchem.com]

- 11. zinc neodecanoate, 27253-29-8 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

- 13. Zinc neodecanoate, AldrichCPR | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. newtopchem.com [newtopchem.com]

An In-depth Technical Guide to Basic Zinc Neodecanoate: Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of basic zinc neodecanoate in organic solvents. It is designed to be a valuable resource for professionals in research, science, and drug development who utilize or are investigating the applications of this compound. This document summarizes known solubility characteristics, provides detailed experimental protocols for both solubility determination and synthesis, and visualizes a key reaction pathway.

Introduction to Basic Zinc Neodecanoate

Basic zinc neodecanoate is a metal carboxylate that finds extensive use in various industrial applications, notably as a catalyst, a drying agent in paints and coatings, and a stabilizer in polymers.[1] It is a coordination complex formed between zinc ions and neodecanoic acid, a branched-chain carboxylic acid.[1] Its hydrophobic nature and solubility in organic solvents are key properties that underpin its utility in these applications.[1] The "basic" nature of the salt refers to a higher ratio of zinc to the carboxylate group than in the neutral salt.

Solubility of Basic Zinc Neodecanoate in Organic Solvents

Basic zinc neodecanoate is characterized by its good solubility in a range of non-polar and polar organic solvents and its immiscibility with water. This solubility is crucial for its function in various formulations, allowing for homogeneous incorporation into organic matrices.

Qualitative Solubility Data

Table 1: Qualitative Solubility of Basic Zinc Neodecanoate

| Solvent Class | Specific Solvent | Solubility | Reference |

| Aromatic Hydrocarbons | Toluene | Soluble | [1] |

| Xylene | Soluble | [1] | |

| Aliphatic Hydrocarbons | Mineral Spirits | Soluble | [1] |

| Alcohols | Ethanol | Soluble | [2] |

| Isopropanol | Soluble | [2] | |

| Aqueous | Water | Insoluble | [1][3][4] |

Note: The estimated water solubility of zinc neodecanoate is extremely low, at approximately 0.01574 mg/L at 25 °C, underscoring its hydrophobic character.[5]

Experimental Protocols

This section provides detailed methodologies for determining the solubility of basic zinc neodecanoate and for its synthesis.

Protocol for Determining Solubility in an Organic Solvent

This protocol outlines a general method for determining the quantitative solubility of basic zinc neodecanoate in a specific organic solvent at a given temperature.

Objective: To determine the saturation concentration of basic zinc neodecanoate in a selected organic solvent.

Materials:

-

Basic zinc neodecanoate

-

Selected organic solvent (e.g., toluene, ethanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for zinc quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of basic zinc neodecanoate to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the mixture to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the supernatant at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette and filter it using a syringe filter compatible with the solvent. This step is critical to remove any suspended microparticles.

-

-

Quantification of Zinc:

-

Prepare a series of standard solutions of known zinc concentrations in the same organic solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample and the standard solutions using AAS or ICP-OES to determine the concentration of zinc in the saturated solution.

-

-

Calculation of Solubility:

-

From the zinc concentration, calculate the corresponding concentration of basic zinc neodecanoate. The molecular weight of zinc neodecanoate is approximately 431.84 g/mol .[1]

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Synthesis Protocols for Basic Zinc Neodecanoate

Two common methods for the synthesis of zinc neodecanoate are presented below. The "basicity" of the final product can be controlled by adjusting the stoichiometry of the reactants.

Method 1: From a Zinc Salt and a Neodecanoate Salt [1]

Reaction: 2 Na(C₁₀H₁₉O₂) + ZnCl₂ → Zn(C₁₀H₁₉O₂)₂ + 2 NaCl

Materials:

-

Sodium neodecanoate

-

Zinc chloride (ZnCl₂)

-

Ethanol

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve sodium neodecanoate in ethanol in a reaction vessel.

-

In a separate vessel, dissolve zinc chloride in ethanol.

-

Slowly add the zinc chloride solution to the sodium neodecanoate solution with constant stirring.

-

Heat the reaction mixture to 80-100 °C and maintain stirring for 4-6 hours.[1]

-

A precipitate of sodium chloride will form. Cool the mixture and remove the precipitate by filtration.

-

The filtrate contains the dissolved zinc neodecanoate. The product can be isolated by evaporation of the solvent.

-

For higher purity, the crude product can be recrystallized from ethanol. The expected yield is approximately 85-90%.[1]

Method 2: Direct Reaction of Zinc Oxide/Hydroxide with Neodecanoic Acid

Reaction: ZnO + 2 C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + H₂O

Materials:

-

Zinc oxide (ZnO) or Zinc hydroxide (Zn(OH)₂)

-

Neodecanoic acid

-

A suitable non-reactive solvent (optional, can be performed neat)

-

Reaction vessel with a Dean-Stark trap (if water is to be removed azeotropically)

-

Heating and stirring apparatus

Procedure:

-

Charge the reaction vessel with neodecanoic acid and zinc oxide (or hydroxide).

-

If using a solvent, add it to the vessel.

-

Heat the mixture with stirring. The reaction temperature is typically in the range of 100-150 °C.

-

If water is formed as a byproduct, it can be removed by azeotropic distillation using a Dean-Stark trap if a suitable solvent is used.

-

The reaction is monitored until the zinc oxide/hydroxide has completely reacted.

-

The final product is the molten or dissolved basic zinc neodecanoate.

Role in Oxidative Drying of Alkyd Paints

Basic zinc neodecanoate acts as a secondary or through-drier in alkyd paints. It catalyzes the oxidative cross-linking of the unsaturated fatty acid chains in the alkyd resin. The general mechanism is depicted in the following workflow.

The process begins with the autoxidation of the unsaturated fatty acid chains of the alkyd resin in the presence of atmospheric oxygen, forming hydroperoxides.[1] Basic zinc neodecanoate then catalyzes the decomposition of these hydroperoxides into highly reactive free radicals.[1] These radicals initiate a chain reaction, leading to the formation of cross-links between the alkyd polymer chains, resulting in a solid, dry paint film. Zinc neodecanoate is often used in conjunction with primary driers, such as cobalt or manganese salts, to achieve optimal drying throughout the paint film.[1]

Conclusion

This technical guide has summarized the available information on the solubility of basic zinc neodecanoate in organic solvents, provided detailed experimental protocols for its solubility determination and synthesis, and illustrated its catalytic role in the drying of alkyd paints. While quantitative solubility data remains a gap in the publicly available literature, the provided protocols offer a clear path for researchers to determine this critical parameter for their specific applications. The information compiled herein serves as a foundational resource for scientists and professionals working with this versatile organometallic compound.

References

In-Depth Technical Guide: Thermal Stability of Basic Zinc Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic zinc neodecanoate is a coordination complex of zinc with neodecanoic acid, a branched-chain carboxylic acid. It finds widespread application as a catalyst, drying agent, and heat stabilizer in various industrial formulations, including paints, coatings, and polymers. Understanding its thermal stability is paramount for defining processing parameters, predicting product performance at elevated temperatures, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the thermal decomposition of basic zinc neodecanoate, including quantitative data, detailed experimental protocols, and a proposed decomposition pathway.

Physicochemical Properties

Basic zinc neodecanoate is typically a white to pale yellow viscous liquid or powder. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Zn(C₁₀H₁₉O₂)₂ (for the neutral salt) | N/A |

| Appearance | White to pale yellow viscous liquid or powder | [1] |

| Melting Point | 100–120°C | [1] |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, xylene, mineral spirits); insoluble in water | [1] |

Thermal Decomposition Analysis

The thermal stability of basic zinc neodecanoate is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For basic zinc neodecanoate, TGA reveals a single-step decomposition process.

Key Findings:

-

Decomposition Onset: The decomposition of basic zinc neodecanoate begins at approximately 200°C.[1]

-

Decomposition Profile: A significant weight loss is observed between 200°C and 400°C, corresponding to the degradation of the neodecanoate ligands.

-

Final Residue: The decomposition process yields zinc oxide (ZnO) as the primary solid residue.[1][2]

Quantitative TGA Data Summary:

| Temperature Range (°C) | Weight Loss (%) | Rate of Weight Loss (wt%/°C) | Corresponding Event |

| < 200 | Minimal | ~0 | Stable |

| 200 - 400 | ~70-80% | Peaks around 350°C | Decomposition of neodecanoate ligands |

| > 400 | Stable | ~0 | Formation of stable ZnO residue |

Note: The exact weight loss percentage can vary depending on the specific "basicity" of the zinc neodecanoate, which refers to the presence of additional zinc oxide or hydroxide moieties in the structure.

Differential Scanning Calorimetry (DSC)

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on basic zinc neodecanoate are provided below. These protocols are based on general procedures for analyzing the thermal stability of metal carboxylates.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the basic zinc neodecanoate sample into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are then analyzed to determine the onset of decomposition, temperature of maximum decomposition rate, and final residue percentage.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the basic zinc neodecanoate sample into an aluminum DSC pan and hermetically seal it.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 450°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting DSC curve for endothermic or exothermic peaks, determining their onset temperature, peak temperature, and the enthalpy change (area under the peak).

Signaling Pathways and Experimental Workflows

Proposed Thermal Decomposition Pathway

The thermal decomposition of basic zinc neodecanoate is proposed to proceed through the following pathway:

Caption: Proposed thermal decomposition pathway of basic zinc neodecanoate.

Experimental Workflow for Thermal Stability Analysis

The logical workflow for assessing the thermal stability of basic zinc neodecanoate is outlined below:

Caption: Experimental workflow for thermal stability analysis.

Conclusion

Basic zinc neodecanoate exhibits thermal stability up to approximately 200°C, above which it undergoes a single-step decomposition to form zinc oxide as the primary solid product. The decomposition process is accompanied by the release of gaseous byproducts, including carbon dioxide. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and professionals to accurately assess the thermal properties of this industrially significant compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) could provide more detailed insights into the specific gaseous species evolved during decomposition and further refine the proposed decomposition pathway.

References

In-Depth Technical Guide: Health and Safety Considerations for Basic Zinc Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic zinc neodecanoate (CAS No. 27253-29-8) is a zinc salt of neodecanoic acid, a complex mixture of branched-chain carboxylic acids. It finds application in various industrial processes, including as a catalyst, stabilizer, and adhesion promoter in polymers and coatings. In the context of research and development, particularly within the pharmaceutical and cosmetic sectors, a thorough understanding of its health and safety profile is paramount. This guide provides a comprehensive overview of the available toxicological and ecotoxicological data, handling procedures, and experimental protocols relevant to the safe use of basic zinc neodecanoate.

Chemical and Physical Properties

A summary of the key physical and chemical properties of basic zinc neodecanoate is presented in Table 1. These properties are essential for assessing its potential for exposure and its environmental fate.

| Property | Value | Reference(s) |

| CAS Number | 27253-29-8 | [1][2] |

| EC Number | 248-370-4 | [1][2] |

| Molecular Formula | C20H38O4Zn (representative) | [2] |

| Molecular Weight | Approximately 407.9 g/mol | [2] |

| Physical State | Viscous liquid or solid | [3][4] |

| Appearance | White to pale yellow or brown | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][5] |

| Flash Point | 114.1 °C | [2] |

| Boiling Point | 256.2 °C at 760 mmHg | [2] |

Toxicological Profile

The toxicological profile of basic zinc neodecanoate is characterized by low acute toxicity. However, as with any chemical substance, appropriate handling and safety precautions are necessary to minimize potential risks.

Acute Toxicity

Studies on a substance identified as "zinc, neodecanoate alkanoate complexes" indicate a low order of acute oral toxicity.[1]

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Not Classified | [1] |

| LD50 | - | Dermal | No data available | - | |

| LC50 | - | Inhalation | No data available | - |

Skin and Eye Irritation

While specific quantitative data for basic zinc neodecanoate is limited in the public domain, it is generally considered to be a mild skin and eye irritant.[6][7] A study on a similar substance resulted in very slight erythema that was reversible.

| Endpoint | Species | Results | Classification | Reference(s) |

| Skin Irritation | Rabbit | May cause irritation | Irritant (Category 2) | [6][7] |

| Eye Irritation | Rabbit | May cause serious eye irritation | Irritant (Category 2A) | [6][7] |

Skin Sensitization

Information from the European Chemicals Agency (ECHA) registration dossier suggests a potential for skin sensitization, though detailed study results such as an EC3 value from a Local Lymph Node Assay (LLNA) are not publicly available.[8] Therefore, it is prudent to handle basic zinc neodecanoate as a potential skin sensitizer.

Genotoxicity

In vitro studies on "zinc, neodecanoate alkanoate complexes" have shown no evidence of mutagenicity.[1]

| Assay | System | Metabolic Activation | Result | Reference(s) |

| Ames Test | In vitro | With and without | Non-mutagenic | [1] |

Repeated Dose Toxicity

Data on the specific target organ toxicity following repeated exposure (STOT-RE) to basic zinc neodecanoate is currently lacking, as indicated in the ECHA registration dossier.[8] Long-term safety assessments on zinc neodecanoate for use in consumer goods suggest it is well-tolerated in animal studies, with no significant adverse effects on organ function, reproductive health, or developmental outcomes at high doses.[9]

Toxicokinetics

Basic zinc neodecanoate is poorly absorbed through intact skin, which limits its potential for systemic toxicity.[10] One study on human skin explants showed that less than 1% of the applied dose was absorbed into the systemic circulation after 24 hours of exposure.[10] However, absorption may be increased through damaged skin.[10]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of zinc compounds, including basic zinc neodecanoate, is primarily attributed to the zinc ion (Zn2+). At excessive intracellular concentrations, zinc can disrupt various cellular processes.

Cellular Zinc Homeostasis Disruption

dot

Caption: Zinc-induced cellular toxicity pathways.

Excess intracellular zinc can lead to mitochondrial dysfunction and endoplasmic reticulum (ER) stress, both of which contribute to the generation of reactive oxygen species (ROS). The resulting oxidative stress can cause damage to cellular components, including DNA, ultimately leading to programmed cell death (apoptosis) or necrosis.

Experimental Protocols

The following sections outline the general principles of standard toxicological assays relevant to the health and safety assessment of basic zinc neodecanoate, based on OECD guidelines.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.

-

Test Animals: Typically rats, one sex (usually females) is used.

-

Procedure: A starting dose is administered to a group of animals. Depending on the outcome (mortality or survival), the dose is increased or decreased for the next group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Skin Irritation - OECD 404

-

Principle: The substance is applied to the shaved skin of a single animal. The degree of skin reaction (erythema and edema) is assessed at specific intervals.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of skin under a semi-occlusive patch for 4 hours.

-

Observations: Skin reactions are scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation - OECD 405

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The other eye serves as a control.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: 0.1 mL or 0.1 g of the test substance is instilled into the eye.

-

Observations: Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours after application.

Skin Sensitization - OECD 429 (Local Lymph Node Assay - LLNA)

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance.

-

Test Animals: Mice are used.

-

Procedure: The test substance is applied to the dorsum of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the proliferation of lymph node cells is measured.

-

Endpoint: A Stimulation Index (SI) is calculated. An SI of ≥ 3 is considered a positive result, indicating sensitization potential.

dot

Caption: A generalized workflow for toxicity assessment.

Ecotoxicological Profile

Basic zinc neodecanoate is classified as harmful to aquatic life with long-lasting effects.[2] Its environmental fate is influenced by its low water solubility and biodegradability. The zinc ion released upon degradation is persistent in the environment.[1]

| Endpoint | Species | Duration | Value | Classification | Reference(s) |

| Acute Toxicity | Fish | - | Low toxicity (EL50 > 100 mg/L) | - | [1] |

| Acute Toxicity | Aquatic Invertebrates | - | Low toxicity (EL50 > 100 mg/L) | - | [1] |

| Toxicity | Algae | - | Moderate toxicity (EL50 1-100 mg/L) | - | [1] |

Handling and Safety Precautions

Exposure Controls and Personal Protection

-

Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation if there is a potential for aerosol or dust generation.[3]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid breathing vapors or mists.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water.[2]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

Conclusion

Basic zinc neodecanoate exhibits a low acute toxicity profile. However, it is considered a skin and eye irritant and a potential skin sensitizer. Its primary hazard to the environment is its toxicity to aquatic life with long-lasting effects. Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential to ensure a safe working environment. Further research to fill existing data gaps, particularly regarding repeated dose toxicity, would contribute to a more complete understanding of its long-term health effects.

References

- 1. newtopchem.com [newtopchem.com]

- 2. daikinchemicals.com [daikinchemicals.com]

- 3. waterquality.gov.au [waterquality.gov.au]

- 4. chemview.epa.gov [chemview.epa.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. gelest.com [gelest.com]

- 9. Application of the biotic ligand model to predicting zinc toxicity to rainbow trout, fathead minnow, and Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

An In-depth Technical Guide on the Environmental Impact of Basic Zinc Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of basic zinc neodecanoate. The information is compiled from available public data, including regulatory assessments and scientific literature, to inform researchers, scientists, and drug development professionals.

Executive Summary

Basic zinc neodecanoate is a substance of Unknown or Variable Composition, Complex Reaction Products, or Biological Materials (UVCB). Its environmental impact is primarily associated with the toxicity of the zinc ion, which is released upon biodegradation of the organic neodecanoate portion. The neodecanoate moiety is considered to have moderate to very high ready biodegradability. While the parent compound has a low potential for bioaccumulation, the zinc ion is persistent in the environment. The ecotoxicity of zinc is significantly influenced by environmental factors such as pH, water hardness, and the presence of organic matter.

Environmental Fate and Behavior

Upon release into the environment, basic zinc neodecanoate will partition to water, soil, and sediment[1]. The organic part of the molecule is expected to biodegrade, releasing the zinc ion (Zn²⁺)[1].

Key Environmental Parameters:

-

Biodegradability: The substance exhibits moderate to very high ready biodegradability, with greater than 30% degradation over a 28-day period[1].

-

Persistence: While the neodecanoate component is not persistent, the zinc ion is a persistent element and will not degrade further[1].

-

Bioaccumulation: The parent substance has a low potential to bioaccumulate due to its high molecular weight and low to moderate water solubility, which limits its ability to cross biological membranes[1]. However, zinc itself can be accumulated by aquatic organisms.

Ecotoxicological Information

The ecotoxicity of basic zinc neodecanoate is largely attributed to the zinc ion. The toxicity of zinc to aquatic and terrestrial organisms is influenced by various environmental factors.

Aquatic Toxicity

The aquatic toxicity of basic zinc neodecanoate has been characterized for several trophic levels.

| Trophic Level | Endpoint | Value (mg/L) | Exposure Duration | Classification | Reference |

| Fish | EL50 | >100 | 96 hours | Low acute toxicity | [1] |

| Aquatic Invertebrates (e.g., Daphnia) | EL50 | >100 | 48 hours | Low acute toxicity | [1] |

| Algae | EC50 | 1 - 100 | 72 hours | Moderate acute toxicity | [1] |

Terrestrial Toxicity

Specific terrestrial toxicity data for basic zinc neodecanoate is limited. However, the toxicity of zinc to soil organisms is well-documented. The bioavailability and toxicity of zinc in soil are influenced by soil properties such as pH, organic matter content, and cation exchange capacity.

Experimental Protocols

The following are generalized experimental protocols based on standard OECD guidelines, which are typically used for regulatory submissions.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (based on OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. Test species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are exposed to a range of concentrations of the test substance under controlled conditions of temperature, light, and water quality.

-

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202): This test assesses the acute toxicity to aquatic invertebrates, typically Daphnia magna. The endpoint is the effective concentration (EC50) that immobilizes 50% of the daphnids within a 48-hour exposure period.

-

Algal Growth Inhibition Test (based on OECD Guideline 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth over 72 hours.

Biodegradability Testing

-

Ready Biodegradability - CO2 Evolution Test (based on OECD Guideline 301B): This test assesses the ready biodegradability of a substance in an aerobic aqueous medium. The substance is exposed to microorganisms from a mixed inoculum (e.g., activated sludge), and the amount of carbon dioxide produced is measured over 28 days. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO2 production within a 10-day window.

Bioaccumulation Testing

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305): This study determines the bioconcentration factor (BCF) of a substance in fish. Fish are exposed to the substance in water for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured over time to calculate the BCF.

Visualizations of Environmental Pathways and Influencing Factors

The following diagrams illustrate the key environmental processes and factors affecting the impact of basic zinc neodecanoate.

Caption: Environmental fate of basic zinc neodecanoate.

Caption: Factors influencing the aquatic toxicity of zinc.

Conclusion

The environmental impact of basic zinc neodecanoate is primarily driven by the release and subsequent toxicity of the zinc ion. The organic component of the molecule is readily biodegradable and the parent compound has a low potential for bioaccumulation. The toxicity of the released zinc is highly dependent on local environmental conditions. A thorough risk assessment should, therefore, consider the specific characteristics of the receiving environment. For professionals in drug development, where environmental impact is a growing consideration, understanding these factors is crucial for responsible product stewardship.

References

Methodological & Application

Application Notes and Protocols: Basic Zinc Neodecanoate in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of basic zinc neodecanoate as a catalyst in various polymerization reactions, with a focus on polyurethane synthesis and ring-opening polymerization (ROP) of cyclic esters. Detailed experimental protocols and data are presented to guide researchers in their applications.

Introduction

Basic zinc neodecanoate is a versatile metal carboxylate catalyst.[1][2] It is recognized for its catalytic activity in several polymerization reactions, most notably in the synthesis of polyurethanes and potentially in the ring-opening polymerization of cyclic esters. Its lower toxicity profile makes it a favorable alternative to more hazardous organotin catalysts.

Key Applications:

-

Polyurethane Synthesis: Primarily acts as a catalyst for crosslinking reactions, enhancing the mechanical properties of polyurethane foams, elastomers, coatings, and adhesives.[3][4]

-

Ring-Opening Polymerization (ROP): While less documented for the basic salt, zinc carboxylates are effective catalysts for the ROP of lactides and ε-caprolactone to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL).[5][6]

-

Other Industrial Uses: It also serves as a rubber vulcanization activator, an acid scavenger, and a nucleating agent in composite foams.[1][4][7]

Catalytic Activity in Polyurethane Synthesis

In polyurethane formulations, basic zinc neodecanoate preferentially catalyzes the secondary reactions between isocyanates and urethanes to form allophanate crosslinks, and the reaction of isocyanates with ureas to form biuret crosslinks. These crosslinking reactions increase the rigidity and thermal stability of the final polymer. It is often used in conjunction with a primary urethane catalyst, such as a bismuth carboxylate, which promotes the main polyol-isocyanate reaction.

Table 1: General Properties of Basic Zinc Neodecanoate in Polyurethane Synthesis

| Property | Value/Description | Source(s) |

| Chemical Name | Basic Zinc Neodecanoate | [2] |

| Appearance | Yellowish liquid/powder | [1][7] |

| Metal Content | Typically 19-22% Zinc | [1][3] |

| Primary Catalytic Function | Crosslinking (Allophanate and Biuret formation) | |

| Typical Concentration | 0.05 - 2000 ppm by weight of total monomers | [8] |

| Key Advantage | Lower toxicity compared to organotin catalysts |

Experimental Protocol: Polyurethane Foam Synthesis

This protocol describes a general procedure for the preparation of a polyurethane foam using a dual catalyst system including basic zinc neodecanoate.

Materials:

-

Polyether polyol (e.g., Voranol®)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Deionized water (blowing agent)

-

Surfactant (e.g., silicone-based)

-

Primary urethane catalyst (e.g., Bismuth Neodecanoate)

-

Basic Zinc Neodecanoate (crosslinking catalyst)

Procedure:

-

In a reaction vessel, thoroughly mix the polyether polyol, deionized water, surfactant, and the primary urethane catalyst.

-

Add the basic zinc neodecanoate to the mixture and stir until homogeneously dispersed. The concentration should be optimized for the desired foam properties.

-

Introduce the isocyanate component (TDI or MDI) to the mixture and stir vigorously for a short period (e.g., 10-15 seconds).

-

Immediately pour the reacting mixture into a mold and allow it to expand and cure at ambient temperature.

-

Post-curing at an elevated temperature (e.g., 70-100°C) can be performed to enhance the mechanical properties and ensure complete reaction.

Diagram 1: Logical Workflow for Polyurethane Foam Synthesis

Caption: Workflow for polyurethane foam synthesis using a dual catalyst system.

Catalytic Activity in Ring-Opening Polymerization (ROP)

Zinc-based catalysts, including various zinc carboxylates, are effective for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone.[5][6] These reactions typically proceed via a coordination-insertion mechanism. While specific data for basic zinc neodecanoate is limited, the general mechanism and protocols for similar zinc catalysts are applicable.

Diagram 2: Coordination-Insertion Mechanism for ROP of Lactide

Caption: Simplified coordination-insertion pathway for ROP of lactide.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol provides a general method for the bulk polymerization of L-lactide using a zinc carboxylate catalyst, adaptable for basic zinc neodecanoate.

Materials:

-

L-Lactide monomer

-

Basic Zinc Neodecanoate

-

Toluene (anhydrous)

-

Methanol

Procedure:

-

Monomer and Catalyst Preparation: Dry the L-lactide monomer under vacuum at 40-50°C for several hours to remove any moisture. Prepare a stock solution of basic zinc neodecanoate in anhydrous toluene.

-

Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of L-lactide. Heat the flask to the reaction temperature (e.g., 110-150°C) to melt the monomer.

-

Initiation: Inject the required amount of the basic zinc neodecanoate catalyst solution into the molten monomer with vigorous stirring. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.

-

Reaction: Allow the polymerization to proceed at the set temperature for a specific duration (e.g., 2-24 hours). The viscosity of the mixture will increase as the polymerization progresses.

-

Termination and Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding it dropwise to a non-solvent like cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: Analyze the polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and thermal properties (Tg, Tm) using differential scanning calorimetry (DSC).

Table 2: Representative Data for ROP of Cyclic Esters with Zinc Catalysts

| Monomer | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Source(s) |

| L-Lactide | Zn(L-prolinate)2 | 195 | - | 93 | 3400 | - | [9] |

| ε-Caprolactone | ZnEt2/Propyl Gallate | 80 | 6 | ~100 | - | 1.1-1.2 | [6] |

| rac-Lactide | Zinc Schiff Base Complex | 20 | 0.33 | 95 | 37900 | 1.10 | [10] |

| L-Lactide | Zinc Aryl Carboxylate | 110 | - | - | - | - | [5] |

Note: This table presents data for various zinc-based catalysts to illustrate typical reaction outcomes. The performance of basic zinc neodecanoate may vary.

Safety and Handling

Basic zinc neodecanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The compound is harmful to aquatic life with long-lasting effects.[2]

Conclusion

Basic zinc neodecanoate is a valuable catalyst, particularly in the polyurethane industry, where it functions as an effective crosslinking agent and a safer alternative to traditional organotin compounds. Its potential as a catalyst for the ring-opening polymerization of cyclic esters warrants further investigation to produce biodegradable polymers for various applications, including in the biomedical field. The protocols and data provided herein serve as a foundation for researchers to explore and optimize the use of basic zinc neodecanoate in their polymerization systems.

References

- 1. Zinc Neodecanoate | VALIKAT Zn 1910 [csm.umicore.com]

- 2. Page loading... [wap.guidechem.com]

- 3. plastribution.co.uk [plastribution.co.uk]

- 4. bdmaee.net [bdmaee.net]

- 5. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newtopchem.com [newtopchem.com]

- 8. US20080071037A1 - Catalytic Compositions - Google Patents [patents.google.com]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

Application Notes and Protocols for Basic Zinc Neodecanoate as a Corrosion Inhibitor for Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic zinc neodecanoate is a metal-organic compound with significant potential as a corrosion inhibitor for various metallic substrates, including steel and aluminum alloys. Its efficacy stems from the ability of the zinc cation and the neodecanoate anion to synergistically form a protective barrier on the metal surface. This document provides detailed application notes and experimental protocols for evaluating the performance of basic zinc neodecanoate as a corrosion inhibitor.

Mechanism of Corrosion Inhibition

Basic zinc neodecanoate functions primarily by forming a protective, passive film on the metal surface. This film acts as a physical barrier, preventing direct contact between the metal and corrosive agents such as water, oxygen, and chlorides. The inhibition mechanism involves the adsorption of the neodecanoate anion onto the metal surface, followed by the formation of a stable zinc oxide/hydroxide layer. This mixed-type inhibition mechanism affects both anodic and cathodic corrosion reactions.

Caption: Corrosion inhibition mechanism of basic zinc neodecanoate.

Application Data

The performance of basic zinc neodecanoate as a corrosion inhibitor can be quantified through various experimental techniques. The following tables summarize typical performance data obtained from electrochemical and weight loss studies.

Note: The following data is illustrative and representative of the performance of zinc-based corrosion inhibitors. Actual values may vary depending on the specific experimental conditions, metal substrate, and corrosive environment.

Table 1: Corrosion Inhibition Performance on Mild Steel in 3.5% NaCl Solution

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 0.125 | - |

| 100 | 0.045 | 64.0 |

| 250 | 0.028 | 77.6 |

| 500 | 0.015 | 88.0 |

| 1000 | 0.009 | 92.8 |

Table 2: Electrochemical Parameters for Mild Steel in 3.5% NaCl Solution with and without Inhibitor

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Polarization Resistance (Rp) (Ω·cm²) |

| 0 (Blank) | -650 | 15.2 | 1,500 |

| 500 | -625 | 2.5 | 9,800 |

Table 3: Corrosion Inhibition Performance on AA6061 Aluminum Alloy in 0.1 M HCl Solution

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 1.85 | - |

| 250 | 0.52 | 71.9 |

| 500 | 0.31 | 83.2 |

| 1000 | 0.19 | 89.7 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of basic zinc neodecanoate are provided below.

Caption: General experimental workflow for corrosion inhibitor evaluation.

Weight Loss Method

This method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials and Equipment:

-

Metal coupons (e.g., mild steel, aluminum alloy) of known dimensions

-

Basic zinc neodecanoate

-

Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl)

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or thermostat

-

Desiccator

-

Beakers

-

Polishing paper (various grits)

-

Acetone

Protocol:

-

Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper, degrease with acetone, rinse with deionized water, and dry in a desiccator.

-

Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

-

Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of basic zinc neodecanoate (e.g., 100, 250, 500, 1000 ppm). A blank solution without the inhibitor should also be prepared.

-

Immersion: Immerse the weighed coupons in the respective test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (according to ASTM G1 standard), rinse with deionized water and acetone, dry, and reweigh.

-

Calculations:

-

Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

Inhibition Efficiency (IE) in % is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Electrochemical Methods

Electrochemical tests, such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), provide insights into the corrosion mechanism and the protective properties of the inhibitor film.

Materials and Equipment:

-

Potentiostat/Galvanostat with EIS capability

-

Three-electrode corrosion cell (working electrode: metal coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

-

Test solutions (as prepared in the weight loss method)

Protocol for Potentiodynamic Polarization:

-

Cell Setup: Assemble the three-electrode cell with the prepared metal coupon as the working electrode.

-

Stabilization: Allow the open-circuit potential (OCP) to stabilize for a specified time (e.g., 30-60 minutes).

-

Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

-

Data Analysis:

-

Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

-

Calculate the Inhibition Efficiency (IE) in % using the Icorr values: IE (%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

-

Protocol for Electrochemical Impedance Spectroscopy (EIS):

-

Cell Setup and Stabilization: Same as for potentiodynamic polarization.

-

EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

Data Analysis:

-

Plot the impedance data as Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).

-

Calculate the Inhibition Efficiency (IE) in % using the Rp values: IE (%) = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] × 100

-

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area.

-

Dispose of all chemical waste according to institutional and local regulations.

This document is intended for informational purposes for research and development professionals. The provided protocols are general guidelines and may require optimization for specific applications and conditions.

Application Notes and Protocols for the Synthesis of Basic Zinc Neodecanoate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of basic zinc neodecanoate nanoparticles, which are more accurately described as zinc oxide (ZnO) nanoparticles synthesized from a zinc neodecanoate precursor. The term "basic" refers to the formation of intermediate basic zinc carboxylate species during the synthesis process. This protocol is designed for researchers in materials science, nanotechnology, and drug development who require a reproducible method for producing ZnO nanoparticles with potential applications in drug delivery, medical imaging, and antimicrobial agents.

Introduction

Zinc oxide nanoparticles have garnered significant interest in the biomedical field due to their biocompatibility, antimicrobial properties, and potential as drug carriers.[1][2] The synthesis method and the choice of precursor can significantly influence the size, morphology, and surface chemistry of the resulting nanoparticles, which in turn affects their biological activity. Zinc neodecanoate, a zinc carboxylate, serves as an effective precursor for the controlled synthesis of ZnO nanoparticles through hydrolysis and subsequent thermal decomposition.[3] This document outlines a two-stage process: the synthesis of the zinc neodecanoate precursor, followed by its use in the generation of zinc oxide nanoparticles.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of ZnO nanoparticles from zinc carboxylate precursors. These values are based on established literature for similar precursors and can be used as a starting point for optimizing the synthesis of nanoparticles from zinc neodecanoate.

| Parameter | Value | Expected Outcome/Observation | Reference |

| Precursor Synthesis | |||

| Reactants | Zinc Oxide (ZnO), Neodecanoic Acid | Formation of Zinc Neodecanoate | [3] |

| Reaction Temperature | 100 - 150 °C | Complete conversion of reactants | [3] |

| Nanoparticle Synthesis | |||

| Precursor | Zinc Neodecanoate | Formation of ZnO nanoparticles | [3] |

| Solvent | Diethylene Glycol (DEG) or similar high-boiling point polar solvent | Controls reaction kinetics and particle growth | |

| Base (optional) | Sodium Acetate | Can influence particle morphology | |

| Reaction Temperature | 180 - 220 °C | Promotes thermal decomposition of the precursor | |

| Reaction Time | 2 - 3 hours | Affects particle size and crystallinity | |

| Characterization | |||

| Particle Size (TEM) | 15 - 50 nm | Dependent on reaction time and temperature | [4][5] |

| Crystal Structure (XRD) | Hexagonal Wurtzite | Characteristic of ZnO | [4] |

| Optical Property (UV-Vis) | Absorption peak ~370 nm | Surface Plasmon Resonance of ZnO nanoparticles | [5] |

Experimental Protocols

Part 1: Synthesis of Zinc Neodecanoate Precursor

This protocol describes the synthesis of zinc neodecanoate from zinc oxide and neodecanoic acid.[3]

Materials:

-

Zinc oxide (ZnO) powder

-

Neodecanoic acid

-

High-boiling point solvent (e.g., toluene or xylene)

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add zinc oxide and neodecanoic acid in a 1:2 molar ratio.

-

Add a suitable amount of a high-boiling point solvent to facilitate mixing and heat transfer.

-

Heat the mixture to 100-150 °C with constant stirring.[3]

-

Maintain the reaction at this temperature for several hours to ensure the complete reaction. Water will be produced as a byproduct and can be removed through azeotropic distillation if a suitable solvent is used.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solution to remove any unreacted zinc oxide.

-

The solvent can be removed from the filtrate by rotary evaporation to yield the zinc neodecanoate product.

-

Dry the final product in an oven at 80-100 °C.[3]

Part 2: Synthesis of Zinc Oxide Nanoparticles from Zinc Neodecanoate

This protocol is adapted from the polyol synthesis method, which is effective for producing metal oxide nanoparticles from carboxylate precursors.

Materials:

-

Zinc neodecanoate (synthesized in Part 1)

-

Diethylene glycol (DEG) or Triethylene glycol (TEG)

-